molecular formula C6H14N4O2 B15088413 (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

Katalognummer: B15088413
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: ODKSFYDXXFIFQN-BRCPYFOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is a deuterated analog of arginine, an amino acid that plays a crucial role in various biological processes. The incorporation of deuterium atoms into the molecule enhances its stability and alters its metabolic pathways, making it a valuable compound for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid typically involves the deuteration of arginine. This process can be achieved through several methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in arginine with deuterium atoms using deuterated solvents and catalysts.

    Chemical Synthesis: This involves the stepwise construction of the molecule using deuterated precursors and reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale hydrogen-deuterium exchange processes or the use of biotechnological methods to incorporate deuterium into arginine during its biosynthesis.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The guanidino group can be reduced to form amines.

    Substitution: The deuterium atoms can be substituted with other isotopes or functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products

The major products formed from these reactions include deuterated derivatives of arginine with altered functional groups, which can be used for further research and applications.

Wissenschaftliche Forschungsanwendungen

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and metabolic pathways.

    Biology: Employed in tracer studies to investigate protein synthesis and degradation.

    Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.

    Industry: Applied in the development of deuterated drugs with improved pharmacological properties.

Wirkmechanismus

The mechanism of action of (2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid involves its incorporation into metabolic pathways where it mimics the behavior of natural arginine. The deuterium atoms provide stability and resistance to metabolic degradation, allowing for prolonged activity and enhanced effects. The molecular targets include enzymes involved in arginine metabolism, such as nitric oxide synthase and arginase.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Deuterated Arginine: Similar in structure but with different deuterium incorporation patterns.

    Deuterated Lysine: Another deuterated amino acid used in similar research applications.

Uniqueness

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid is unique due to its specific deuterium incorporation, which provides distinct metabolic and pharmacokinetic properties compared to other deuterated amino acids. This makes it particularly valuable for studying specific biochemical pathways and developing deuterated drugs with enhanced stability and efficacy.

Eigenschaften

Molekularformel

C6H14N4O2

Molekulargewicht

179.22 g/mol

IUPAC-Name

(2S)-2-amino-4,4,5,5-tetradeuterio-5-(diaminomethylideneamino)(513C)pentanoic acid

InChI

InChI=1S/C6H14N4O2/c7-4(5(11)12)2-1-3-10-6(8)9/h4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t4-/m0/s1/i1D2,3+1D2

InChI-Schlüssel

ODKSFYDXXFIFQN-BRCPYFOBSA-N

Isomerische SMILES

[2H]C([2H])(C[C@@H](C(=O)O)N)[13C]([2H])([2H])N=C(N)N

Kanonische SMILES

C(CC(C(=O)O)N)CN=C(N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.